2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
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Overview
Description
2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl is an organic compound with the molecular formula C20H25Br. It is a brominated biphenyl derivative, characterized by the presence of two tert-butyl groups at the 4 and 4’ positions and a bromine atom at the 2 position of the biphenyl structure . This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl typically involves the bromination of 4,4’-di-tert-butylbiphenyl. One common method is the reaction of 4,4’-di-tert-butylbiphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 4,4’-di-tert-butylbiphenyl.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4,4’-di-tert-butyl-2-aminobiphenyl or 4,4’-di-tert-butyl-2-alkoxybiphenyl.
Oxidation: Formation of 4,4’-di-tert-butylbiphenyl-2-carboxylic acid.
Reduction: Formation of 4,4’-di-tert-butylbiphenyl.
Scientific Research Applications
2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In studies involving the interaction of brominated biphenyls with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and tert-butyl groups influence the compound’s reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and oxidative addition, which are facilitated by the electron-withdrawing and steric effects of the substituents .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-tert-butylbiphenyl: Contains only one tert-butyl group, affecting its steric and electronic properties.
4,4’-Bis(1,1-dimethylethyl)-1,1’-biphenyl: Similar structure but different reactivity due to the absence of the bromine atom.
Uniqueness
2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl is unique due to the combination of the bromine atom and two tert-butyl groups, which confer distinct reactivity and steric properties. This makes it a valuable compound in various chemical syntheses and applications .
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-(4-tert-butylphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25Br/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPSYCGZHQVDPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501857 |
Source
|
Record name | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70728-89-1 |
Source
|
Record name | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,4'-bis(1,1-dimethylethyl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.283.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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